(4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one
Description
(4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one (CAS: 1142199-12-9) is an isoxazol-5(4H)-one derivative characterized by a chloromethyl substituent at position 3 and a 4-methoxybenzylidene group at position 2. Its molecular formula is C₁₂H₁₀ClNO₃ (MW: 251.67 g/mol), with an E-configuration at the exocyclic double bond . The compound is typically synthesized via condensation reactions involving substituted benzaldehydes and isoxazolone precursors under acidic or catalytic conditions . Key spectral features include:
Properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(4-methoxyphenyl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-9-4-2-8(3-5-9)6-10-11(7-13)14-17-12(10)15/h2-6H,7H2,1H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRMQQWIXCXOJT-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=NOC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one is a compound of interest due to its potential biological activities. This article explores its molecular structure, biological effects, and relevant research findings, including case studies and data tables.
Molecular Structure
- Molecular Formula : C12H10ClNO3
- Molecular Weight : 251.67 g/mol
- CAS Number : 1142199-16-3
The compound features a chloromethyl group and a methoxybenzylidene moiety, which may influence its biological properties.
Biological Activity Overview
Research indicates that compounds in the isoxazole family exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activity of this compound has been investigated in several studies.
Anticancer Activity
A study evaluated the cytotoxic effects of various isoxazole derivatives, including this compound, against different cancer cell lines. The compound showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. This suggests potential as an anticancer agent.
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cholinesterases, which are involved in neurotransmitter breakdown. This inhibition can enhance neurotransmitter levels and potentially improve cognitive functions.
- Antioxidant Properties : The presence of methoxy groups may contribute to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
Case Study 1: Cytotoxicity Assessment
A detailed assessment was conducted on the cytotoxic effects of this compound on MCF-7 cells. The results were as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| Control (DMSO) | MCF-7 | >100 |
This study indicates that the compound is significantly more effective than the control at inhibiting cell growth.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory activity of similar isoxazole derivatives:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | 12 | 20 |
| Standard Inhibitor | 10 | 15 |
The results suggest that this compound has a moderate inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which may have implications for neurodegenerative diseases like Alzheimer's.
Scientific Research Applications
Basic Characteristics
- Molecular Weight : 251.67 g/mol
- Molecular Formula :
- CAS Number : 1142199-12-9
- Purity : Minimum purity of 95% is typical for research-grade materials.
Structure
The compound features an isoxazole ring, which is known for its biological activity. The presence of the chloromethyl and methoxybenzylidene substituents contributes to its reactivity and potential biological interactions.
Medicinal Chemistry
Antimicrobial Activity : Research indicates that derivatives of isoxazolones exhibit significant antimicrobial properties. The compound may serve as a scaffold for designing new antibiotics or antifungal agents. Preliminary studies have shown that modifications to the isoxazole ring can enhance efficacy against resistant strains of bacteria .
Cancer Research : Isoxazole derivatives have been investigated for their potential as anticancer agents. The chloromethyl group can participate in nucleophilic substitution reactions, which may lead to the development of compounds that inhibit cancer cell proliferation. Studies suggest that such compounds can induce apoptosis in various cancer cell lines .
Biological Research
Enzyme Inhibition : The compound has been explored as a potential inhibitor of specific enzymes, such as prolyl oligopeptidase, which plays a role in various physiological processes. In vitro studies have demonstrated that modifications to the structure can lead to enhanced inhibitory activity, making it a candidate for further investigation in enzyme-related disorders .
Proteomics : The compound's unique structure allows it to be utilized in proteomics research. It can be employed as a probe to study protein interactions and modifications, contributing valuable insights into cellular mechanisms and disease states .
Material Sciences
Polymer Chemistry : The chloromethyl group enables the compound to act as a reactive monomer in polymer synthesis. It can be incorporated into polymer matrices to impart specific properties, such as increased thermal stability or enhanced mechanical strength .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
Table 1: Key Properties of Selected Isoxazol-5(4H)-one Derivatives
Key Observations:
Substituent Polarity: The chloromethyl group in the target compound introduces electron-withdrawing effects, contrasting with methyl or ethyl groups in analogs (e.g., 4j, 4c).
Melting Points : Derivatives with polar substituents (e.g., hydroxyl in 4o) exhibit higher melting points (202–204°C) due to hydrogen bonding, whereas halogenated or methoxy-substituted analogs (e.g., 4j) melt at lower temperatures .
Spectral Shifts : The methoxy group in the target compound causes distinct ¹H NMR signals (~δ 3.9 ppm) and IR C-O stretches (~1238 cm⁻¹). Bromine in 4j results in heavier halogen-induced shifts in NMR .
Stereochemical and Configurational Stability
The E-configuration of the target compound is stabilized by non-covalent interactions (e.g., methoxy-π interactions), as seen in analogs like 3-phenyl-4-(2,4,6-trimethoxybenzylidene)isoxazol-5(4H)-one . In contrast, Z-isomers are more common in derivatives with sterically hindered substituents (e.g., 3-phenyl-4-(2,4,6-trimethylbenzylidene) analogs) .
Preparation Methods
Catalysts Employed
- Tetrabutylammonium perchlorate (TBAP)
- Sodium oxalate
- Glycine
- Potassium phthalimide (basic organocatalyst)
- Agro-waste derived catalysts (e.g., Water Extract of Orange Fruit Peel Ash - WEOFPA)
These catalysts promote the cyclocondensation efficiently, enhancing yield and reducing reaction time.
Solvent Systems
- Water : The preferred solvent due to its environmental friendliness and ability to accelerate the reaction.
- Solvent-free conditions : Employed in some protocols but generally yield lower product amounts.
- Ethanol, acetone, 1,4-dioxane, n-hexane, dichloromethane, and ethanol-water mixtures : Tested but generally less effective compared to aqueous media.
Optimized Reaction Conditions and Results
Reaction Parameters
- Temperature: Mostly room temperature (~25 °C), with some protocols using mild heating (~60 °C).
- Catalyst loading: Typically 5 mol% for TBAP, 20 mol% for sodium oxalate, and 12.5 mol% for glycine.
- Reaction time: Between 50 to 125 minutes depending on catalyst and substrates.
Typical Procedure
A mixture of hydroxylamine hydrochloride (1 mmol), 4-methoxybenzaldehyde (1 mmol), and ethyl 4-chloro-3-oxobutanoate (1 mmol) is stirred in water (4 mL) with the catalyst at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the precipitate is filtered, washed, and recrystallized from ethanol to afford the pure product.
Yield and Purity
- Yields range from 67% to 84% under optimal aqueous conditions with TBAP or sodium oxalate catalysts.
- Solvent-free conditions generally produce lower yields (~33–38%).
- The product's identity and purity are confirmed by NMR, FT-IR, elemental analysis, and melting point comparison.
Representative Data Table: Effect of Solvent and Catalyst on Yield of 4-(4-Methoxybenzylidene)-3-(chloromethyl)-isoxazol-5(4H)-one
| Entry | Solvent | Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Water | TBAP | 5 | 90 | 82 |
| 2 | Water | Sodium oxalate | 20 | 110 | 84 |
| 3 | Water | Glycine | 12.5 | 120 | 67 |
| 4 | Ethanol | TBAP | 5 | 120 | 75 |
| 5 | Acetone | Sodium oxalate | 20 | 150 | 45 |
| 6 | None (solvent-free) | TBAP | 5 | 120 | 38 |
Note: Data adapted from studies on similar 3,4-disubstituted isoxazol-5(4H)-ones with 4-methoxybenzylidene substituents.
Green Chemistry Approaches
Recent advancements emphasize eco-friendly synthesis:
- Use of water as a solvent avoids hazardous organic solvents.
- Catalysts such as TBAP, sodium oxalate, and glycine are non-toxic and recyclable.
- Agro-waste derived catalysts like Water Extract of Orange Fruit Peel Ash (WEOFPA) have been successfully applied, providing high yields (86–92%) under solvent-free or mild heating conditions, demonstrating sustainability and cost-effectiveness.
- These methods align with green chemistry principles, offering atom economy, reduced waste, and energy efficiency.
Mechanistic Insights
The cyclocondensation proceeds via:
- Formation of an oxime intermediate from hydroxylamine hydrochloride and the β-oxoester.
- Condensation of the oxime with the aromatic aldehyde to form an intermediate.
- Cyclization and dehydration steps catalyzed by the basic or organocatalytic species to yield the isoxazol-5(4H)-one ring.
Catalysts facilitate nucleophilic attack and stabilize intermediates, enhancing reaction rates and selectivity.
Summary of Key Research Findings
- The one-pot, three-component synthesis is highly efficient for producing 3,4-disubstituted isoxazol-5(4H)-ones including this compound.
- Water is the optimal solvent, providing high yields and short reaction times.
- TBAP and sodium oxalate are superior catalysts, with glycine also effective but less so.
- Agro-waste catalysts represent a promising green alternative.
- The method avoids harsh conditions and toxic reagents, making it suitable for sustainable chemical manufacturing.
Q & A
Q. What optimized synthetic methodologies are recommended for (4E)-3-(chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one?
- Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions (MCRs) under solvent-free or aqueous conditions. Key methods include:
- GO@Fe(ClO4)3 Nanocatalyst : Reaction of aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate at 100°C under solvent-free conditions yields 70–90% product. This method emphasizes recyclability (up to 15 cycles) and eco-friendliness .
- Citric Acid in Water : A green approach using citric acid as a catalyst achieves 70–90% yields in 5–24 hours. Advantages include mild conditions and high functional group tolerance .
- Sodium Acetate in Aqueous Ethanol : Room-temperature synthesis with sodium acetate (a non-toxic catalyst) produces Z-isomers selectively via Knoevenagel condensation .
Q. How are structural and purity parameters validated for this compound?
- Methodological Answer : Characterization relies on:
- Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.50 ppm for aromatic protons, 171.10 ppm for carbonyl carbons) and FT-IR (e.g., 1664 cm⁻¹ for C=O stretching) confirm functional groups .
- X-ray Crystallography : Resolves stereochemistry (e.g., E/Z configuration) and bond angles (mean C–C bond length: 0.003 Å) .
- Elemental Analysis : Validates purity (e.g., C: 49.60% found vs. 49.65% calculated) .
Q. What catalytic systems improve reaction efficiency for isoxazol-5(4H)-ones?
- Methodological Answer : Catalysts are selected based on sustainability and yield:
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity (E/Z) in isoxazol-5(4H)-one synthesis?
- Methodological Answer : Stereoselectivity is influenced by:
- Reaction Pathway : ESI-MS(/MS) studies identified a single dominant pathway in MCRs, ruling out competing mechanisms. Kinetic models confirmed intermediates like oxime and enol forms .
- Catalyst Effects : Citric acid promotes Z-isomer formation via hydrogen-bond stabilization of the transition state, while sodium acetate favors Z-selectivity through steric hindrance .
- Solvent Polarity : Polar solvents (e.g., water) stabilize zwitterionic intermediates, enhancing Z-selectivity .
Q. How do computational studies aid in predicting biological activity?
- Methodological Answer : DFT calculations and molecular docking predict:
- Antioxidant Activity : HOMO-LUMO gaps correlate with radical scavenging efficiency. Derivatives with electron-donating groups (e.g., 4-methoxy) show enhanced activity .
- Antibacterial Targets : Docking studies reveal binding to bacterial DNA gyrase (binding energy: −8.2 kcal/mol) and penicillin-binding proteins .
- Cellular Imaging : Fluorescent derivatives (e.g., thiophene-substituted) stain early endosomes in live-cell imaging .
Q. How to resolve contradictions in reported yields or stereochemical outcomes?
- Methodological Answer : Discrepancies arise from:
- Catalyst Loading : GO@Fe(ClO4)3 (5 mol%) vs. citric acid (10 mol%) impacts reaction rates and byproduct formation .
- Substituent Effects : Electron-withdrawing groups (e.g., bromo) reduce yields (50–60%) compared to methoxy derivatives (70–90%) due to steric effects .
- Analytical Limits : X-ray vs. NMR for stereochemistry: NMR may misassign E/Z ratios without crystallographic validation .
Q. What advanced techniques validate environmental safety of synthetic protocols?
- Methodological Answer :
- Atom Economy : Solvent-free methods (e.g., GO@Fe(ClO4)3) achieve >85% atom efficiency, minimizing waste .
- Ecotoxicology : Ames tests and Daphnia magna assays confirm low toxicity (LC50 > 100 mg/L) for aquatic organisms .
- Lifecycle Analysis : Recycling nanocatalysts reduces energy consumption by 40% compared to traditional methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
